2,3-Dichloro-5-nitroanisole

Catalog No.
S13601963
CAS No.
M.F
C7H5Cl2NO3
M. Wt
222.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-5-nitroanisole

Product Name

2,3-Dichloro-5-nitroanisole

IUPAC Name

1,2-dichloro-3-methoxy-5-nitrobenzene

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

InChI

InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3

InChI Key

LYFAMXRWZNBHLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl

2,3-Dichloro-5-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3C_7H_5Cl_2NO_3. It is a derivative of anisole, characterized by the substitution of chlorine atoms at the 2 and 3 positions and a nitro group at the 5 position of the aromatic ring. This compound appears as a solid, typically yellow in color, and is noted for its unique chemical structure, which contributes to its reactivity and potential applications in various fields, including chemistry and biology.

  • Halogenation: The compound can react with halogens to introduce additional halogen atoms into the aromatic ring.
  • Reduction: The nitro group can be reduced to form an amine group, yielding 2,3-Dichloro-5-aminoanisole.
  • Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Nitration: Utilizes concentrated nitric acid and sulfuric acid.
  • Halogenation: Involves chlorine or bromine in the presence of a catalyst.
  • Reduction: Typically performed using hydrogen gas with a metal catalyst such as palladium or platinum.
  • Substitution: Various nucleophiles like amines or thiols can be employed.

Research indicates that 2,3-Dichloro-5-nitroanisole exhibits potential biological activity. Its nitro group can undergo reduction within biological systems, forming reactive intermediates that may interact with cellular components. Such interactions could influence various biological pathways, making it a subject of interest in pharmacological studies. Additionally, its structural features suggest possible applications in developing pharmaceuticals .

The synthesis of 2,3-Dichloro-5-nitroanisole typically involves multi-step processes:

  • Starting Material: The synthesis often begins with 2,3-dichloroanisole.
  • Nitration Reaction: This is conducted using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the 5-position of the anisole ring.
  • Industrial Production: In an industrial context, optimizing reaction conditions and employing continuous flow reactors can enhance yield and purity. The use of catalysts and advanced separation techniques further improves production efficiency.

2,3-Dichloro-5-nitroanisole has several applications across various fields:

  • Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its interactions with biomolecules and potential therapeutic effects.
  • Industrial Uses: Employed in producing dyes, pigments, and specialty chemicals .

The interactions of 2,3-Dichloro-5-nitroanisole with other compounds have been studied to understand its mechanism of action better. For instance, it has been shown to form charge transfer complexes with electron donors like o-phenylenediamine. These interactions highlight its potential role as an electron acceptor in various chemical processes .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,3-Dichloro-5-nitroanisole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,3-DichloroanisoleLacks the nitro groupLess reactive than 2,3-Dichloro-5-nitroanisole
2,3-Dichloro-4-nitroanisoleNitro group at the 4-positionDifferent reactivity due to the position of the nitro group
2,4-Dichloro-5-nitroanisoleNitro group at the 5-position but different chlorine placementVaries in chemical behavior due to substitution patterns
2,3-Dichloro-5-nitroanilineContains an amine instead of a methoxy groupExhibits different biological activities compared to its anisole counterpart

Uniqueness

The uniqueness of 2,3-Dichloro-5-nitroanisole lies in the specific arrangement of chlorine and nitro groups on the anisole ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in various reactions makes it valuable for specific applications in research and industry.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

220.9646484 g/mol

Monoisotopic Mass

220.9646484 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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